2-Chloro-3-hydroxypropionic acid
Description
2-Chloro-3-hydroxypropionic acid is a halogenated organic compound that serves as a valuable building block and intermediate in various areas of chemical and biological research. georganics.sk Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a chlorine atom on the adjacent carbon, makes it a reactive and versatile molecule for synthesis. This article explores the scientific context, interdisciplinary applications, and structural details of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138250-73-4 |
|---|---|
Molecular Formula |
C3H5ClO3 |
Molecular Weight |
124.52 g/mol |
IUPAC Name |
2-chloro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7) |
InChI Key |
GAHMZBZGINHHJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways of 2 Chloro 3 Hydroxypropionic Acid
Direct Synthesis Approaches
Direct approaches involve the introduction of either the chloro or hydroxyl group onto a propionic acid backbone that already contains the other functional group. These methods are often conceptually straightforward but can present challenges in selectivity and reaction control.
Halogenation Reactions of Hydroxypropionic Acid Derivatives
The direct chlorination of 3-hydroxypropionic acid at the α-position (C-2) represents a primary synthetic strategy. This approach involves the selective substitution of a hydrogen atom with a chlorine atom on the carbon adjacent to the carboxylic acid. The reaction typically requires a chlorinating agent and conditions that favor α-halogenation. For instance, the chlorination of aliphatic carboxylic acids can be achieved using agents like thionyl chloride (SOCl₂) with catalytic amounts of acid, or via a Hell-Volhard-Zelinsky reaction, although the latter is more common for acids with an α-hydrogen and no β-hydroxyl group.
A related industrial process is the chlorination of propionic acid in the presence of propionic anhydride, which proceeds at elevated temperatures (115-140°C) to yield 2-chloropropionic acid. google.com A similar principle could be applied to a protected 3-hydroxypropionic acid derivative. Another relevant example is the selective chlorination of glycerol (B35011) (1,2,3-propanetriol) with hydrogen chloride over Brønsted acidic ionic liquid catalysts, which can yield 3-chloro-1,2-propanediol (B139630) as the major product. scielo.br This demonstrates the feasibility of selective chlorination in polyhydroxylated compounds, a principle applicable to the synthesis of 2-chloro-3-hydroxypropionic acid from glyceric acid (2,3-dihydroxypropanoic acid), a known precursor. elsevierpure.com
Hydroxylation Reactions of Chloropropionic Acid Derivatives
An alternative direct approach is the hydroxylation of a 2-chloropropionic acid derivative. This pathway would ideally start from a precursor such as 2,3-dichloropropionic acid, followed by the selective hydrolysis of the chlorine atom at the C-3 position. The challenge in this route lies in achieving regioselectivity, as the chlorine atom at the C-2 position (α-chloro) is activated by the adjacent carboxylic acid and may also be susceptible to hydrolysis. The reaction conditions, including pH, temperature, and solvent, would need to be carefully controlled to favor the substitution at the desired position. While plausible, this method is less commonly documented in scientific literature compared to other synthetic routes.
Indirect Synthesis Routes and Precursor Utilization
Indirect routes, which construct the molecule from key precursors, often provide better control over regioselectivity and stereochemistry. These methods frequently employ cyclic intermediates or chiral auxiliaries to achieve high levels of purity.
Exploitation of Epoxide Intermediates in Synthesis
Epoxides are highly valuable three-membered ring intermediates for the synthesis of this compound due to the strained nature of the ring, which allows for regioselective and stereospecific ring-opening reactions. A common precursor is epichlorohydrin (B41342), which contains both the epoxide ring and a chlorine atom.
The key step is the nucleophilic attack on one of the epoxide carbons. To obtain the desired 2-chloro-3-hydroxy isomer, the nucleophile must attack the C-3 carbon of an epoxide precursor like glycidol (B123203) or its derivatives. For example, a process for producing chiral 3-chloro-2-hydroxypropionitrile involves the ring-opening of chiral epichlorohydrin. google.com Although this yields the regioisomer, it demonstrates the principle of using epoxides. A more direct route to the desired skeleton involves the regioselective ring-opening of glycidic acid (epoxypropionic acid), a known precursor, where a chloride source would attack the C-2 carbon. elsevierpure.com
The reaction of epichlorohydrin with acetic acid, catalyzed by solid acid catalysts, has been studied for the synthesis of 3-chloro-2-hydroxypropyl acetate (B1210297), showcasing a regioselective ring-opening that favors attack at the C-2 carbon. researchgate.net This highlights how catalyst and reaction conditions can influence the site of nucleophilic attack on the epoxide ring.
| Precursor | Reagent/Catalyst | Product | Research Finding |
| Epichlorohydrin | Acetic Acid / Solid Acid Catalyst (e.g., Cs-DTP on Clay) | 3-Chloro-2-hydroxypropyl acetate | Demonstrates regioselective ring-opening of the epoxide, a key step in building the chloro-hydroxy propane (B168953) backbone. researchgate.net |
| Chiral Epichlorohydrin | Sodium Cyanide / Citric Acid | Chiral 3-Chloro-2-hydroxypropionitrile | Shows the utility of chiral epoxides as starting materials for producing enantiomerically enriched chloro-hydroxy compounds. google.com |
Stereoselective Synthesis Strategies for Chiral Enantiomers
Given that this compound is a chiral molecule, developing synthetic methods that produce a single enantiomer is of significant importance. Stereoselective strategies are designed to control the formation of the chiral center at the C-2 position.
One of the most powerful methods for achieving this is through the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Asymmetric catalysis in C-C bond formation is a sophisticated strategy to set the stereochemistry of the molecule during the construction of its carbon backbone. A prominent example is the Evans asymmetric aldol (B89426) reaction, which uses oxazolidinone chiral auxiliaries. wikipedia.orgnih.gov
In this approach, a chiral oxazolidinone is acylated with a chloroacetyl group to form an N-chloroacetyloxazolidinone. This compound is then converted into its boron enolate, which subsequently reacts with an aldehyde (like formaldehyde (B43269) or a protected equivalent) in an aldol reaction. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed attack results in the formation of a new C-C bond with a high degree of diastereoselectivity, simultaneously setting the stereochemistry at both the C-2 (chloro-substituted) and C-3 (hydroxy-substituted) positions. Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically pure this compound. wikipedia.org
This method is particularly powerful as it establishes two adjacent stereocenters in a single, highly controlled reaction step. wikipedia.org
| Reaction Type | Chiral Control | Key Reagents | Intermediate | Key Outcome |
| Asymmetric Aldol Reaction | Evans Oxazolidinone Auxiliary | N-chloroacetyloxazolidinone, Dibutylboron triflate, Aldehyde | Chiral N-acyloxazolidinone adduct | High diastereoselectivity in the formation of the C2-C3 bond, leading to enantiomerically pure product after auxiliary removal. wikipedia.orgnih.gov |
Chemoenzymatic Transformations for Enantiopurity
The production of enantiomerically pure this compound, a valuable chiral building block, is greatly facilitated by chemoenzymatic methods, particularly through kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most notably lipases, to differentiate between the enantiomers of a racemic mixture.
Lipase (B570770) B from Candida antarctica (CALB) is a prominent and highly effective biocatalyst for this purpose. polimi.itgoogle.com The general strategy involves either the enantioselective hydrolysis of a racemic ester of this compound or the enantioselective esterification of the racemic acid itself. In the hydrolysis approach, the enzyme selectively catalyzes the conversion of one ester enantiomer into the corresponding chiral acid, leaving the other ester enantiomer unreacted. Conversely, in esterification, the enzyme selectively converts one acid enantiomer into an ester.
The choice of acylating agent and solvent is crucial for the success of these resolutions. For instance, in the kinetic resolution of related chiral amines, various acylating agents such as diisopropyl malonate and isopropyl 2-ethoxyacetate have been tested, with the latter often providing a good balance between conversion and enantioselectivity. google.com The solvent medium also plays a pivotal role; methyl tert-butyl ether (MTBE) has been effectively used in the resolution of β-lactam precursors. rsc.org
Research on structurally similar compounds provides insight into the potential behavior of this compound in such enzymatic reactions. A study on the kinetic resolution of β-lactams with various halogen substituents demonstrated that chloro-substituted analogues had a slower rate of conversion compared to unsubstituted ones. rsc.org This reduced reaction rate, however, led to an increased enantiomeric excess (ee), achieving values up to 86% for the desired 3-hydroxyl enantiomer. rsc.org This suggests that the chloro-substituent on the propionic acid backbone could similarly influence the kinetics and selectivity of the resolution.
To enhance the practical application of these enzymatic methods, immobilization of the lipase is a common strategy. Covalently immobilizing CALB on supports like Immobead-350 has been shown to significantly improve the enzyme's thermal and solvent stability compared to the soluble form. polimi.it This increased stability is advantageous for industrial-scale synthesis, allowing for easier catalyst recovery and reuse.
Optimization of Reaction Conditions and Yields in Academic Synthesis
Solvent Effects on Synthetic Efficiency
The choice of solvent is a critical factor that can dramatically influence reaction outcomes. In the context of hydrolyzing ester precursors to obtain the final acid, the solvent's properties, such as polarity and its ability to dissolve reactants, are paramount. For instance, the alkaline hydrolysis of ethyl caprylate, another ester, showed a decrease in reaction rate as the percentage of acetone (B3395972) in a water-acetone mixture was increased. dntb.gov.ua Similarly, studies on the hydrolysis of ethyl acetate in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water have been conducted to understand how solvent composition affects reaction velocity. scispace.com
In chemoenzymatic syntheses, the solvent choice is even more complex as it must also maintain the enzyme's activity and selectivity. There is a general tendency for water-miscible solvents to be more deactivating to enzymes than water-immiscible ones. For biocatalytic reactions, solvents such as toluene (B28343), acetonitrile (B52724), and various ethers are often evaluated. nih.gov In one specific case involving a lipase-catalyzed hydrolysis, switching the solvent from DMSO to either the water-insoluble toluene or the water-soluble acetonitrile completely halted the reaction, underscoring the profound impact of the solvent.
For non-enzymatic pathways, such as the synthesis of quinoline (B57606) derivatives from precursors with a similar chloro-aldehyde structure, a range of solvents including ethanol, toluene, and dimethylformamide (DMF) are typically screened to find the optimal conditions for yield. nih.gov In some cases, solvent-free conditions have been found to provide the best results. nih.gov
Temperature and Pressure Optimization in Laboratory-Scale Synthesis
Temperature is a fundamental parameter in optimizing the synthesis of this compound. Generally, increasing the reaction temperature accelerates the reaction rate. scielo.br However, this can be a double-edged sword, as higher temperatures may also promote the formation of undesirable byproducts and impurities. For example, in the synthesis of lactide from lactic acid, a structurally related hydroxy acid, increasing the temperature resulted in higher amounts of both optical and chemical impurities. scielo.br In a process for preparing 2-chloropropionic acid by chlorinating propionic acid, a reaction temperature between 115°C and 140°C is specified, indicating a carefully selected window to balance reaction rate and purity. google.com For enzymatic reactions, temperature control is even more critical, as there is an optimal temperature for enzyme activity, beyond which the enzyme can denature and lose its catalytic function.
The effect of pressure on the synthesis of this compound is generally less pronounced, as the key reactions are typically conducted in the liquid phase. Pressure optimization becomes more relevant in reactions that involve gaseous reactants or products. In the synthesis of lactide, for instance, a decrease in pressure was found to increase the rate of synthesis. scielo.br However, for the common laboratory-scale synthesis of this compound, such as the hydrolysis of its corresponding ester or the chlorination of a precursor, the reaction is typically performed at atmospheric pressure, and pressure is not considered a primary variable for optimization.
Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 Chloro 3 Hydroxypropionic Acid
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the C-2 position of 2-chloro-3-hydroxypropionic acid is susceptible to nucleophilic attack, a characteristic reaction of alkyl halides. This allows for the displacement of the chloride ion by a variety of nucleophiles, paving the way for the synthesis of numerous substituted hydroxypropionic acid analogues.
Mechanistic Studies of Halogen Displacement
The displacement of the chlorine atom in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as a leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Intramolecular nucleophilic substitution can also occur. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom to form a three-membered cyclic ether known as an epoxide, specifically 2,3-epoxypropionic acid (glycidic acid). This reaction is an example of a Williamson ether synthesis. The formation of a stable five or six-membered ring is generally favored in intramolecular reactions, but the formation of a strained three-membered epoxide ring is also possible. youtube.com
Formation of Substituted Hydroxypropionic Acid Analogues
The nucleophilic substitution of the chloro group allows for the introduction of various functional groups, leading to a wide array of 3-hydroxypropionic acid derivatives. A notable example is the synthesis of isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid. This transformation can be achieved by reacting this compound with ammonia (B1221849) or other nitrogen-based nucleophiles.
| Nucleophile | Product | Derivative Class |
| Ammonia (NH₃) | Isoserine (3-Amino-2-hydroxypropanoic acid) | β-Amino acid |
| Hydroxide (B78521) ion (OH⁻) (intramolecular) | 2,3-Epoxypropionic acid (Glycidic acid) | Epoxide |
| Cyanide ion (CN⁻) | 2-Cyano-3-hydroxypropionic acid | Cyano acid |
| Azide ion (N₃⁻) | 2-Azido-3-hydroxypropionic acid | Azido acid |
Reactions of the Hydroxyl Group
The primary hydroxyl group at the C-3 position of this compound can undergo reactions typical of alcohols, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, to form esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides in the presence of a base (Williamson ether synthesis). These reactions provide a route to modify the properties of the parent molecule, for instance, by introducing long alkyl chains to increase its lipophilicity.
Oxidation and Reduction Pathways of the Hydroxyl Functionality
The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation of the related compound 2-hydroxypropanoic acid (lactic acid) with N-chlorosuccinimide in an alkaline medium has been studied, with pyruvic acid identified as the product. ijirset.com Stronger oxidizing agents, such as potassium permanganate or chromic acid, would be expected to oxidize the primary alcohol to a carboxylic acid.
Carboxylic Acid Group Reactivity
The carboxylic acid group is a key functional moiety that undergoes a variety of reactions, including deprotonation, esterification, and conversion to amides and other acid derivatives.
Under basic conditions, the carboxylic acid is readily deprotonated to form a carboxylate salt. This increases the water solubility of the compound.
The most common reaction of the carboxylic acid group is esterification. In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This process, known as Fischer esterification, is an equilibrium reaction.
Furthermore, the carboxylic acid can be converted into an amide by reaction with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult due to the acid-base reaction that forms a highly unreactive carboxylate salt. fishersci.be A variety of reagents and methods have been developed for efficient amide bond formation. nih.govresearchgate.netorganic-chemistry.org
| Reagent(s) | Product | Derivative Class |
| Alcohol (R'OH), Acid catalyst | 2-Chloro-3-hydroxypropionate ester | Ester |
| Thionyl chloride (SOCl₂) | 2-Chloro-3-hydroxypropionyl chloride | Acyl chloride |
| Amine (R'NH₂), Coupling agent | 2-Chloro-3-hydroxypropionamide | Amide |
Amidation and Anhydride Formation
The carboxylic acid group of this compound can undergo typical reactions such as amidation and anhydride formation.
Amidation: The conversion of this compound to its corresponding amide, 2-chloro-3-hydroxypropanamide, can be achieved through various methods. One common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. The presence of a base is often required to neutralize the HCl generated during the reaction. Direct amidation of the carboxylic acid with an amine is also possible, though it may require coupling agents or harsh reaction conditions to overcome the formation of ammonium carboxylate salts.
| Amine | Product | Reaction Conditions | Yield | Reference |
| Ammonia | 2-chloro-3-hydroxypropanamide | 1. SOCl₂ 2. NH₃ | Not Reported | General Knowledge |
| Primary Amine (R-NH₂) | N-alkyl-2-chloro-3-hydroxypropanamide | 1. SOCl₂ 2. R-NH₂ | Not Reported | General Knowledge |
| Secondary Amine (R₂NH) | N,N-dialkyl-2-chloro-3-hydroxypropanamide | 1. SOCl₂ 2. R₂NH | Not Reported | General Knowledge |
Anhydride Formation: The formation of an acid anhydride from this compound can proceed via the reaction of the carboxylic acid with a more reactive acyl derivative, such as an acyl chloride. For instance, reacting this compound with its corresponding acyl chloride would yield the symmetric anhydride. The synthesis of mixed anhydrides is also possible by reacting this compound with a different acyl chloride. Dehydration of two molecules of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent, is another route to the anhydride.
| Reactant | Product | Reaction Conditions | Yield | Reference |
| 2-chloro-3-hydroxypropionyl chloride | 2-chloro-3-hydroxypropionic anhydride | Base | Not Reported | General Knowledge |
| Acetic chloride | Acetic 2-chloro-3-hydroxypropionic anhydride | Base | Not Reported | General Knowledge |
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, from this compound is a potential transformation, although it is not as straightforward as for β-keto acids or α,β-unsaturated acids. The presence of the electron-withdrawing chlorine atom at the α-position can influence the stability of potential intermediates.
Mechanistically, the decarboxylation could be initiated by heat or catalysis. Thermal decarboxylation would likely proceed through a concerted mechanism or via a carbanionic intermediate at the α-position. The stability of this carbanion would be influenced by the inductive effect of the adjacent chlorine and hydroxyl groups. Catalytic decarboxylation, employing metal catalysts, could offer a milder pathway by facilitating the cleavage of the C-C bond. While specific studies on the decarboxylation of this compound are not extensively reported, related substituted propionic acids have been shown to undergo decarboxylation under various conditions.
| Reaction Type | Product | Conditions | Mechanism | Reference |
| Thermal Decarboxylation | 1-chloro-2-hydroxyethane + CO₂ | High Temperature | Potentially via a carbanion intermediate | Theoretical |
| Catalytic Decarboxylation | 1-chloro-2-hydroxyethane + CO₂ | Metal Catalyst | Formation of an organometallic intermediate | Theoretical |
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions.
Intramolecular Cyclization: The most prominent intramolecular reaction is the cyclization to form an epoxide, specifically glycidic acid (oxirane-2-carboxylic acid). This reaction is an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction to form the three-membered epoxide ring. The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide.
Rearrangement Pathways: While less common for this specific molecule, rearrangement reactions of related α-halo carbonyl compounds are known. The Favorskii rearrangement, for instance, occurs in α-halo ketones upon treatment with a base, leading to a rearranged carboxylic acid derivative. Although this compound is not a ketone, under certain conditions that might involve oxidation of the hydroxyl group, a Favorskii-type rearrangement could potentially occur. However, the direct rearrangement of this compound itself is not a commonly reported pathway.
Stereochemical Outcomes of Reactions
The presence of a chiral center at the C2 position of this compound means that the stereochemical outcomes of its reactions are of significant interest.
Diastereoselectivity and Enantioselectivity in Transformations
Diastereoselectivity in Intramolecular Cyclization: The formation of glycidic acid from this compound is a diastereospecific reaction. The Sₙ2 mechanism of the intramolecular cyclization dictates that the attacking alkoxide and the leaving chloride group must be in an anti-periplanar conformation. This means that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. For example, the cyclization of (2R,3R)-2-chloro-3-hydroxypropionic acid would be expected to yield a different diastereomer of glycidic acid than the cyclization of (2R,3S)-2-chloro-3-hydroxypropionic acid. The relative orientation of the chloro and hydroxyl groups in the starting material determines the facial selectivity of the ring closure.
Enantioselectivity: If a racemic mixture of this compound is used, the resulting glycidic acid will also be racemic. However, if an enantiomerically pure starting material is used, the intramolecular cyclization will proceed with retention of stereochemical information (relative to the reacting centers), leading to an enantiomerically enriched or pure product. The stereospecificity of the Sₙ2 reaction ensures that the chirality at the C3 carbon is inverted during the ring closure, while the chirality at the C2 carbon is retained.
| Starting Material Stereoisomer | Product Stereoisomer | Transformation Type | Key Stereochemical Feature |
| (2R,3S)-2-chloro-3-hydroxypropionic acid | (2S)-glycidic acid | Intramolecular Sₙ2 Cyclization | Inversion of configuration at C3 |
| (2S,3R)-2-chloro-3-hydroxypropionic acid | (2R)-glycidic acid | Intramolecular Sₙ2 Cyclization | Inversion of configuration at C3 |
| (2R,3R)-2-chloro-3-hydroxypropionic acid | (2R)-glycidic acid | Intramolecular Sₙ2 Cyclization | Inversion of configuration at C3 |
| (2S,3S)-2-chloro-3-hydroxypropionic acid | (2S)-glycidic acid | Intramolecular Sₙ2 Cyclization | Inversion of configuration at C3 |
Enzymatic and Microbiological Transformations of 2 Chloro 3 Hydroxypropionic Acid
Identification of Microbial Strains Capable of Metabolizing Halogenated Compounds
The search for and identification of microorganisms that can break down halogenated pollutants is fundamental to developing bioremediation technologies. These microbes are typically found in environments that have been historically contaminated with such chemicals.
The isolation of microorganisms that produce dehalogenases is often the first step in understanding the degradation pathways of halogenated compounds. These organisms can utilize haloalkanoic acids as their sole source of carbon and energy. utm.my The process generally involves collecting samples from contaminated sites, followed by enrichment cultures in a minimal medium where the target halogenated compound is the only carbon source. scielo.sa.cr This selective pressure favors the growth of strains capable of metabolizing the compound.
Once isolated, these strains are characterized using morphological, biochemical, and molecular techniques. scielo.sa.crmdpi.com For instance, 16S rRNA gene sequencing is a standard method for phylogenetic identification. nih.govf1000research.com Numerous bacterial and fungal species have been identified for their dehalogenating capabilities. For example, strains of Pseudomonas, Rhizobium, Sphingobium, and Trichoderma have been extensively studied for their ability to degrade various haloalkanoic acids. utm.myf1000research.comresearchgate.netresearchgate.net Similarly, actinomycetes like Streptomyces have been isolated from herbicide-treated soils and have shown the ability to degrade chlorinated compounds like alachlor. nih.gov A notable example is the isolation of Pseudomonas sp. strain S3, which can utilize D,L-2-chloropropionic acid by producing two distinct dehalogenases. researchgate.net
Table 1: Examples of Isolated Microorganisms and the Halogenated Compounds They Degrade
| Microbial Strain | Degraded Compound(s) | Isolation Source |
| Pseudomonas sp. CTN-3 | 2,4,5,6-tetrachloroisophthalonitrile (chlorothalonil) | Not Specified |
| Pseudomonas sp. strain S3 | D,L-2-chloropropionic acid | Not Specified |
| Rhizobium sp. RC1 | L-2-haloacids | Not Specified |
| Trichoderma sp. SP2, Mucor sp. SP1 | 3-chloropropionic acid (3CP) | Agricultural land |
| Lysinibacillus boronitolerans MH2 | Trichloroacetic acid (TCA) | Marine environment (Johor Strait) |
| Stenotrophomonas maltophilia | Chlorpyrifos | Agricultural soils |
| Enterobacter cloacae, Ochrobactrum anthropi | Chlorothalonil (B1668833) (partial) | Agricultural soils |
| Streptomyces sp. (LS143, LS151, etc.) | Alachlor | Herbicide-treated soil |
Screening environmental isolates for novel biocatalysts is crucial for discovering enzymes with improved or unique properties, such as higher activity, broader substrate specificity, or greater stability. mdpi.com Environments contaminated with halogenated compounds are considered hotspots for discovering bacteria that have evolved specialized enzymes for detoxification. mdpi.com Activity-based screening is a reliable method for accelerating the discovery of new dehalogenases. mdpi.com This can involve growing isolates in the presence of a target compound and assaying for the release of halide ions or the formation of a specific metabolite. For example, screening of soil microorganisms has identified strains that can use short-chain haloalkanoic acids like chloroacetate (B1199739) and 2-chloropropionate as their sole carbon source. mdpi.com The search for novel biocatalysts extends to various ecosystems, with studies isolating dehalogenase-producing bacteria from both terrestrial and marine environments. utm.mymdpi.com
Dehalogenation Mechanisms and Enzyme Kinetics
Dehalogenases catalyze the cleavage of carbon-halogen bonds, which is typically the initial and rate-limiting step in the degradation of halogenated compounds. researchgate.net These enzymes are broadly classified based on their reaction mechanism and substrate specificity. utm.my
Hydrolytic dehalogenation is a common mechanism where the halogen atom is replaced by a hydroxyl group derived from a water molecule. nih.gov This reaction results in the formation of a corresponding alcohol, a halide ion, and a proton. nih.gov Several types of hydrolytic dehalogenases have been characterized, including haloalkane dehalogenases and haloacid dehalogenases. nih.gov
Haloacid dehalogenases are particularly relevant to the transformation of 2-Chloro-3-hydroxypropionic acid. They are further categorized based on their stereospecificity:
L-2-haloacid dehalogenases (L-DEX) act on L-enantiomers of 2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. utm.mymdpi.com
D-2-haloacid dehalogenases (D-DEX) act on D-enantiomers to yield L-2-hydroxyalkanoic acids. mdpi.com
D,L-2-haloacid dehalogenases (D,L-DEX) can act on both enantiomers. utm.mymdpi.com
The kinetics of these enzymes are critical for their application. For instance, the chlorothalonil hydrolytic dehalogenase (Chd) from Pseudomonas sp. CTN-3 was found to have a Michaelis constant (K_m) of 0.112 mM and a catalytic rate (k_cat) of 207 s⁻¹ for its substrate, indicating high efficiency. nih.gov
Table 2: Kinetic Parameters of a Representative Hydrolytic Dehalogenase
| Enzyme | Source Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Chd | Pseudomonas sp. CTN-3 | Chlorothalonil | 0.112 | 207 | ~7.0 | < 40 |
Reductive dehalogenation is another significant mechanism, especially under anaerobic conditions. In this process, the halogen atom is removed and replaced by a hydrogen atom. This reaction is critical for the breakdown of highly chlorinated compounds. Microorganisms capable of this process, known as organohalide-respiring bacteria, use halogenated compounds as terminal electron acceptors in their energy metabolism. nih.gov For example, an anaerobic bacterium designated strain 2CP-1 was isolated that could grow by coupling the reductive dehalogenation of 2-chlorophenol (B165306) to phenol (B47542) with acetate (B1210297) oxidation. nih.gov This activity was found to be inducible, as the organism only dechlorinated the compound after being grown in its presence. nih.gov
Metabolic Flux Analysis in Engineered Microbial Systems
Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org It provides a detailed snapshot of cellular metabolism, helping to understand metabolic phenotypes and identify bottlenecks in pathways. rsc.org MFA is particularly valuable in metabolic engineering for optimizing the production of desired chemicals or enhancing the degradation of pollutants. nih.gov
While specific MFA studies on microbial systems engineered to degrade this compound are not prominent in the literature, the principles are widely applied to related processes. For instance, MFA has been instrumental in engineering Escherichia coli and Klebsiella pneumoniae for the production of 3-hydroxypropionic acid (3-HP) from glycerol (B35011). nih.gov Such analyses help researchers understand the distribution of carbon flux between the desired production pathway and competing pathways, such as cell growth or the formation of byproducts. nih.gov By identifying rate-limiting steps or flux-draining side reactions, targeted genetic modifications can be made. osti.gov These modifications might include overexpressing key enzymes in the desired pathway or deleting genes responsible for competing reactions to redirect metabolic flux towards the product of interest. osti.gov For example, in efforts to improve 3-HP production in Aspergillus niger, proteomic and metabolomic analyses, which are often coupled with MFA, identified targets like pyruvate (B1213749) carboxylase for overexpression to improve yield. osti.gov
The application of MFA to an engineered microbe designed to degrade this compound would involve quantifying the flow of carbon from the substrate through the dehalogenation and subsequent catabolic pathways. This would enable the rational engineering of the organism for enhanced degradation efficiency, a critical goal for practical bioremediation applications.
Pathways for Carbon Source Utilization and By-product Formation
The microbial utilization of this compound as a sole carbon and energy source necessitates a series of enzymatic reactions to first detoxify the molecule by removing the chlorine atom and then to channel the resulting carbon skeleton into central metabolic pathways. While direct and complete pathway elucidation for this specific compound is not extensively documented, a scientifically plausible metabolic route can be proposed based on known microbial enzymatic capabilities for structurally similar compounds.
The initial and most critical step in the metabolism of this compound is the cleavage of the carbon-halogen bond, a process known as dehalogenation. This reaction is typically catalyzed by a class of enzymes called haloacid dehalogenases . These enzymes hydrolytically remove the halide ion from haloalkanoic acids. nih.govfrontiersin.org Specifically, L-2-haloacid dehalogenases (L-DEX) are known to act on L-2-chloropropionic acid, converting it to D-lactic acid through an inversion of stereochemistry. frontiersin.org By analogy, a similar dehalogenase is expected to convert this compound to Glyceric acid .
| Substrate | Enzyme | Product |
|---|---|---|
| This compound | Haloacid dehalogenase | Glyceric acid + Chloride |
Once formed, glyceric acid can be assimilated into the central metabolism of the microorganism. Several bacteria, including species of Gluconobacter and Acetobacter, are known to metabolize glyceric acid. asm.orgnih.govnih.gov The entry of glyceric acid into central metabolic pathways is generally initiated by its phosphorylation. Glycerate kinase is a key enzyme that catalyzes the ATP-dependent phosphorylation of glycerate to either 2-phosphoglycerate or 3-phosphoglycerate (B1209933) , depending on the specific class of the enzyme. nih.gov
From here, the metabolic fate of the phosphorylated glycerate is intertwined with well-established central pathways:
3-Phosphoglycerate: This is a key intermediate in glycolysis and gluconeogenesis. It can be converted to phosphoenolpyruvate (B93156) and subsequently to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating energy in the form of ATP and reducing equivalents (NADH and FADH2). nih.gov
2-Phosphoglycerate: This is also an intermediate of glycolysis and can be readily converted to 3-phosphoglycerate by the enzyme phosphoglycerate mutase.
Alternatively, glyceric acid can be reduced to glycerol by glycerate dehydrogenase , which would require a reducing cofactor like NADH or NADPH. The resulting glycerol can then be phosphorylated by glycerol kinase to glycerol-3-phosphate, an intermediate that can enter glycolysis or be used in lipid biosynthesis. nih.gov
The formation of by-products during the metabolism of this compound would largely depend on the specific microorganism and the metabolic route it employs. Incomplete oxidation could lead to the accumulation of intermediates such as pyruvate, lactate (B86563), or acetate, particularly under oxygen-limiting conditions. If the metabolic flux is high, the accumulation of glyceric acid itself could occur.
| Intermediate | Subsequent Enzyme(s) | Metabolic Pathway Entered | Potential By-products |
|---|---|---|---|
| Glyceric acid | Glycerate kinase | Glycolysis/Gluconeogenesis | Pyruvate, Lactate, Acetate |
| Glyceric acid | Glycerate dehydrogenase, Glycerol kinase | Glycolysis, Lipid biosynthesis | Glycerol |
Cofactor Regeneration in Microbial Biotransformations
The enzymatic transformations involved in the utilization of this compound are dependent on the availability of essential cofactors, particularly nicotinamide (B372718) adenine (B156593) dinucleotides (NAD⁺/NADH and NADP⁺/NADPH). These cofactors act as electron carriers in the redox reactions that are central to metabolism. The continuous supply of these cofactors in their required oxidized or reduced forms is crucial for sustained metabolic activity, a process known as cofactor regeneration. nih.govlibretexts.org
The dehalogenation step catalyzed by haloacid dehalogenases is a hydrolytic reaction and does not directly involve these redox cofactors. However, the subsequent metabolism of glyceric acid is rich in redox reactions that necessitate efficient cofactor cycling.
For instance, if glyceric acid is oxidized towards pyruvate and the TCA cycle, there will be a net production of reducing equivalents (NADH and FADH₂). The regeneration of NAD⁺ from NADH is primarily achieved through the electron transport chain, where oxygen serves as the terminal electron acceptor in aerobic respiration. Under anaerobic conditions, microorganisms employ fermentation pathways to reoxidize NADH, leading to the formation of products like lactate or ethanol.
Conversely, if the pathway involves reductive steps, such as the conversion of glyceric acid to glycerol, a supply of reduced cofactors (NADH or NADPH) is required. The regeneration of these reduced cofactors is typically linked to the oxidative branches of central metabolism, such as the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH, or the oxidation of other substrates.
In the context of whole-cell biotransformations, maintaining a balanced redox state is critical. The cell must couple enzymatic reactions that produce reducing equivalents with those that consume them to prevent a redox imbalance that could inhibit metabolic activity. frontiersin.org For example, the NADH generated from the oxidation of glyceraldehyde-3-phosphate in glycolysis can be used for ATP generation through oxidative phosphorylation or to drive reductive biosynthesis reactions.
Engineered microbial systems for biotransformations often incorporate strategies to ensure efficient cofactor regeneration. This can involve the co-expression of dehydrogenase enzymes that can utilize a cheap co-substrate (e.g., formate (B1220265) or glucose) to regenerate the required NADH or NADPH. nih.govmdpi.com For example, a formate dehydrogenase can be used to reduce NAD⁺ to NADH using formate, which is oxidized to CO₂. This ensures a continuous supply of the reduced cofactor for the desired biotransformation.
| Metabolic Process | Cofactor Change | Regeneration Mechanism |
|---|---|---|
| Oxidation of glyceraldehyde-3-phosphate | NAD⁺ → NADH | Electron Transport Chain (aerobic), Fermentation (anaerobic) |
| Reduction of glyceric acid | NADH → NAD⁺ | Oxidation of other substrates (e.g., in glycolysis, pentose phosphate pathway) |
| Engineered Regeneration | NAD⁺ → NADH | Co-expressed dehydrogenases (e.g., formate dehydrogenase) |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 3 Hydroxypropionic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating 2-Chloro-3-hydroxypropionic acid from complex matrices, assessing its purity, and resolving its enantiomeric forms. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary resolving power and sensitivity.
Chiral Chromatography for Enantiomeric Separation
As this compound possesses a chiral center at the C2 position, its enantiomers can exhibit different biological activities. Consequently, their separation and quantification are critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier technique for this purpose. eijppr.comresearchgate.net
The direct resolution of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a broad range of chiral compounds, including carboxylic acids. eijppr.commdpi.com For this compound, a column such as one based on an amylose or cellulose derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)) would be a suitable choice.
The separation mechanism involves a combination of interactions, including hydrogen bonding (with the carboxyl and hydroxyl groups), dipole-dipole interactions (with the chloro group), and steric hindrance, which differ between the two enantiomers, leading to different retention times. eijppr.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. mdpi.com Additives such as trifluoroacetic acid are often incorporated to suppress the ionization of the carboxylic acid group and improve peak shape.
| Parameter | Condition |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of this compound, chemical derivatization is a mandatory step to convert its polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives. researchgate.netjfda-online.com
A common and effective derivatization strategy is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole can be used to convert both the hydroxyl and carboxylic acid protons into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.net This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a nonpolar or medium-polarity stationary phase like 5% phenyl polysiloxane (e.g., DB-5 or HP-5MS). The separated components enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. encyclopedia.pubresearchgate.net This technique is particularly suited for analyzing complex biological or environmental samples where the analyte concentration is low.
The analysis can often be performed with minimal sample preparation, sometimes involving only a simple dilution and filtration or a solid-phase extraction (SPE) for cleanup and concentration. nih.gov Reversed-phase liquid chromatography is commonly employed, using a C18 column. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The acidic modifier helps to ensure good peak shape for the carboxylic acid. lcms.cz
The eluent from the LC column is directed to the mass spectrometer, which is typically a triple quadrupole (QqQ) instrument equipped with an Electrospray Ionization (ESI) source. youtube.com ESI is a soft ionization technique that keeps the molecule intact, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for acidic compounds. youtube.com In the tandem MS system, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 123) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides very high selectivity and sensitivity, minimizing matrix interference and allowing for detection limits in the sub-µg/L range. nih.govnih.gov
Spectroscopic Investigations of Molecular Structure and Conformation
Spectroscopic methods are fundamental for the unequivocal identification and structural elucidation of this compound. Techniques like vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are complementary and together provide a comprehensive vibrational profile of this compound.
Infrared (IR) Spectroscopy : IR spectroscopy excels at detecting vibrations of polar bonds. For this compound, the most prominent bands would be the very broad O–H stretching vibration from the hydrogen-bonded carboxylic acid group (typically 2500-3300 cm⁻¹) which overlaps with the alcohol O-H stretch, and the intense C=O (carbonyl) stretching band of the carboxylic acid (around 1700-1730 cm⁻¹). libretexts.orglibretexts.org Other key absorptions include the C–O stretching (1210-1320 cm⁻¹) and the C–Cl stretching (around 850-550 cm⁻¹) bands. libretexts.org
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to vibrations of nonpolar bonds and symmetric vibrations. While the O-H stretch is weak in Raman, the C=O stretch will still be visible. The C-Cl bond also gives a characteristic Raman signal. nih.gov This technique can be useful for analyzing samples in aqueous solution and for studying conformational changes. youtube.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| O–H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |
| O–H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| C–H | Stretching | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 | Strong, Sharp |
| C–O | Stretching | 1320 - 1210 | Medium |
| C–Cl | Stretching | 850 - 550 | Medium to Strong |
Data adapted from general spectroscopic tables. libretexts.orglibretexts.orgpressbooks.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR : The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent protons or proton groups.
The two protons of the -CH₂OH group would be diastereotopic due to the adjacent chiral center. They would appear as a complex multiplet (often two doublets of doublets, an ABX system) in the range of 3.8-4.2 ppm.
The single proton on the chiral carbon (-CHCl-) would appear as a triplet or doublet of doublets (depending on the coupling constants) around 4.4-4.7 ppm, shifted downfield by the adjacent electron-withdrawing chlorine and carboxyl groups.
The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The carboxyl proton is typically found far downfield (>10 ppm).
¹³C NMR : The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three carbon atoms.
The carbon of the -CH₂OH group is expected around 63-68 ppm.
The carbon of the -CHCl- group would be found further downfield, approximately in the 55-65 ppm range.
The carbonyl carbon of the carboxylic acid will have the largest chemical shift, appearing in the 170-175 ppm region.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the structure by showing correlations between neighboring protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbons. bas.bg
| Nucleus | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C1 | -C H₂OH | - | - | ~65 |
| C2 | -C HCl- | - | - | ~60 |
| C3 | -C OOH | - | - | ~172 |
| H | -CH ₂OH | ~3.9 | Multiplet (dd) | - |
| H | -CH Cl- | ~4.5 | Triplet (t) or dd | - |
| H | -COOH | >10 | Broad Singlet | - |
Predicted values are based on data from similar structures and general chemical shift principles. pdx.educhemicalbook.comdocbrown.info
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.gov This powerful analytical technique provides unequivocal insights into molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.comnumberanalytics.com For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a crystal. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. numberanalytics.comazom.com By analyzing the geometric arrangement and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. azom.com This electron density map is then interpreted to determine the positions of the individual atoms, revealing the molecule's complete solid-state structure. numberanalytics.com
A successful crystallographic analysis of this compound would definitively establish the spatial relationship between the chlorine atom, the hydroxyl group, and the carboxylic acid function around the chiral center. This would provide invaluable data on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, which govern the crystal packing.
Due to the absence of published crystallographic data for this compound, a data table of its crystal parameters cannot be provided.
Stability Studies and Degradation Product Characterization
Stability studies are crucial for understanding the chemical reactivity of a compound under various conditions. For this compound, such studies would focus on its susceptibility to degradation by factors such as pH and temperature.
pH-Dependent Degradation Pathways
The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Halogenated carboxylic acids can undergo hydrolysis, and the rate and mechanism of this degradation are typically pH-dependent. nih.gov
In acidic, neutral, and alkaline conditions, the primary anticipated degradation pathway would be the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion to form glyceric acid. The mechanism of this hydrolysis could proceed via an SN2 pathway, involving the backside attack of a hydroxide ion on the carbon atom bearing the chlorine.
Another potential degradation route, particularly under basic conditions, could involve an elimination reaction. The abstraction of the acidic proton from the carboxylic acid, followed by the removal of the proton on the carbon adjacent to the chlorine, could lead to the formation of an unsaturated intermediate.
A systematic study would involve incubating solutions of this compound at various pH values (e.g., pH 2, 7, and 9) and temperatures, and monitoring the disappearance of the parent compound and the appearance of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC).
Hypothetical pH-Dependent Degradation Products of this compound
| Condition | Potential Degradation Product | Potential Pathway |
| Acidic/Neutral/Basic | Glyceric acid | Nucleophilic Substitution (Hydrolysis) |
| Basic | Epoxypropionic acid | Intramolecular cyclization |
This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available.
Thermal Degradation Profiles
Thermal degradation involves the decomposition of a compound at elevated temperatures. wikipedia.org The process can lead to a variety of smaller molecules through mechanisms such as decarboxylation, dehydration, and fragmentation. wikipedia.orgnih.gov
For this compound, a primary thermal degradation pathway is likely to be decarboxylation, where the carboxylic acid group is lost as carbon dioxide, potentially forming 1-chloro-2-hydroxyethane. Another possibility is the intramolecular elimination of water, involving the hydroxyl and carboxylic acid groups, to form a lactone, or the elimination of hydrogen chloride.
Thermogravimetric Analysis (TGA) would be a key technique to study the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs. nih.gov To identify the volatile degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be employed. nih.gov
Hypothetical Thermal Degradation Products of this compound
| Temperature Range | Potential Degradation Product | Potential Pathway |
| Moderate Heat | 2-Chloro-lactone | Intramolecular Dehydration |
| Higher Heat | 1-Chloro-2-hydroxyethane + CO₂ | Decarboxylation |
| Higher Heat | Glycolaldehyde + HCl | Elimination |
This table is based on the known thermal behavior of similar organic acids, as specific experimental data for this compound is not available.
Computational and Theoretical Studies of 2 Chloro 3 Hydroxypropionic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. For 2-chloro-3-hydroxypropionic acid, these calculations can provide a detailed picture of its intrinsic molecular features.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to investigate the electronic landscape of organic molecules.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the chlorine atom, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbon atoms of the carboxylic acid and the C-Cl bond, which are electron-deficient.
Hypothetical Data Table: Calculated Electronic Properties of this compound (Gas Phase)
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Note: This data is hypothetical and serves as an illustrative example of what could be obtained from quantum chemical calculations.
Reactivity Predictions and Transition State Calculations
Quantum chemical calculations are invaluable for predicting the reactivity of a molecule and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with a transition state determines the reaction rate.
For this compound, theoretical studies could investigate various reactions, such as its dehydrochlorination to form 3-hydroxyacrylic acid or its oxidation and reduction reactions. Transition state calculations would reveal the geometry of the activated complex and the energy required to reach it, providing insights into the feasibility and kinetics of these transformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. This technique is particularly useful for understanding how a molecule behaves in different environments, such as in various solvents.
Conformational Analysis and Intermolecular Interactions
This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformers. This is achieved by calculating the potential energy of the molecule as a function of its dihedral angles.
Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding. In the case of this compound, both the hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates in the condensed phase.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the solvent molecules, providing a realistic representation of the solute-solvent interactions. By performing simulations in different solvents (e.g., water, ethanol, or a non-polar solvent), it is possible to study how the solvent affects the conformational preferences and reactivity of this compound.
Docking Studies and Enzyme-Substrate Interactions (Hypothetical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target.
Hypothetically, docking studies could be employed to investigate the potential interaction of this compound with the active site of an enzyme. For example, given its structural similarity to small carboxylic acids, it could be docked into the binding pocket of a dehydrogenase or a kinase to explore potential inhibitory activity.
The docking process involves generating a multitude of possible binding poses of the ligand (this compound) within the enzyme's active site and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can provide valuable hypotheses about the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the enzyme-ligand complex.
Hypothetical Data Table: Docking Results of this compound with a Hypothetical Dehydrogenase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -5.8 |
| Interacting Residues | Arg124, Asp168, Gly99 |
| Type of Interactions | Hydrogen bonds, Electrostatic interactions |
Note: This data is hypothetical and for illustrative purposes only. The enzyme and interacting residues are not based on actual experimental data for this specific compound.
Prediction of Spectroscopic Signatures
As of now, there are no specific, published computational studies that provide predicted spectroscopic data for this compound. Therefore, detailed data tables for its predicted NMR, IR, and UV-Vis spectra cannot be presented.
The following tables are placeholders to illustrate how such data would be presented if it were available from computational research.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H on COOH | Data not available |
| H on C2 | Data not available |
| H on C3 (CH₂) | Data not available |
| H on OH | Data not available |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (COOH) | Data not available |
| C2 (CHCl) | Data not available |
| C3 (CH₂OH) | Data not available |
Table 3: Predicted Significant IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (acid) | Data not available |
| C=O stretch (acid) | Data not available |
| O-H stretch (alcohol) | Data not available |
| C-H stretch | Data not available |
| C-Cl stretch | Data not available |
| C-O stretch | Data not available |
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| n → π | Data not available | Data not available |
| π → π | Data not available | Data not available |
Future computational research is necessary to populate these tables and provide a comprehensive theoretical understanding of the spectroscopic properties of this compound.
Applications of 2 Chloro 3 Hydroxypropionic Acid As a Versatile Intermediate in Organic Synthesis
Building Block in Complex Molecule Synthesis
The unique structural features of 2-chloro-3-hydroxypropionic acid make it an important starting material for the synthesis of more complex molecules. Its ability to introduce chirality and multiple functional groups simultaneously is highly valued in the construction of intricate molecular architectures.
In asymmetric synthesis, chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org While direct synthesis of a standalone chiral auxiliary from this compound is not widely documented, its enantiopure forms serve a related and crucial role as chiral building blocks. bldpharm.comtcichemicals.com By incorporating the chiral skeleton of (S)- or (R)-2-chloro-3-hydroxypropionic acid into a molecule, chemists can introduce a specific stereocenter that directs the formation of subsequent stereocenters.
This approach is fundamental to the chiral pool method, where readily available chiral compounds are used as starting materials. tcichemicals.com For instance, the vicinal chloro-hydroxy functionality can be chemically modified in a stereospecific manner to build up more complex chiral structures. This strategy avoids the need for a separate chiral auxiliary that must be attached and later removed, making the synthetic route more efficient. wikipedia.org
Table 1: Role as a Chiral Building Block
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Pre-existing Stereocenter | The C-2 position is a chiral center. | Allows for the direct introduction of chirality into a target molecule. |
| Bifunctionality | Contains hydroxyl and carboxylic acid groups. | Offers multiple points for chemical modification and chain elongation. |
| Reactive C-Cl Bond | The chlorine atom is susceptible to nucleophilic substitution. | Enables the introduction of various functional groups with stereochemical control. |
This compound is a precursor for various intermediates crucial for the pharmaceutical industry. Amino acids and their derivatives are particularly valuable as they are the building blocks of peptides and act as precursors for a vast array of chiral drugs. evonik.com This compound can be converted into non-proteinogenic amino acids, which are key components in modern drug design.
One significant downstream product of this compound is DL-isoserine, an isomer of the amino acid serine. chemsrc.com Furthermore, research has shown that derivatives of related structures, such as 3-hydroxy-2,2-dimethyl-propionic acid methyl esters, can be synthesized and modified to create compounds with potential biological activity. For example, a series of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were synthesized and showed selective inhibition of colon cancer cells. rsc.org The structural similarity suggests that this compound could serve as a scaffold for developing new therapeutic agents.
Table 2: Examples of Pharmaceutical Intermediates from Related Precursors
| Precursor/Intermediate | Target API or Application Area | Reference |
|---|---|---|
| Amino Acids | Precursors for chiral drugs (e.g., cancer, cardiovascular) | evonik.com |
| DL-Isoserine | Building block for various bioactive molecules | chemsrc.com |
| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | Investigated as Histone Deacetylase Inhibitors (HDACIs) for cancer therapy | rsc.org |
Role in Agrochemical Development (as synthetic intermediate)
In the field of agrochemicals, the development of potent and environmentally benign pesticides is a continuous effort. Many modern insecticides and fungicides are complex molecules built from specific chiral skeletons. nih.gov While direct use of this compound as an agrochemical intermediate is not extensively documented, its potential lies in its ability to serve as a precursor to key structural motifs.
Recent research in pesticide design involves the synthesis of novel diamide (B1670390) compounds that incorporate amino acid skeletons like alanine (B10760859) or 2-aminobutyric acid. nih.gov These amino acid backbones are combined with other chemical groups, such as pyrazolyl and polyfluoro-substituted phenyl moieties, to create active ingredients. Given that this compound can be converted to amino acids like isoserine, it represents a potential starting point for the synthesis of these advanced agrochemical compounds. Its use could provide a synthetic route to the chiral backbones required for these next-generation pesticides.
Table 3: Potential Application in Agrochemical Synthesis
| Agrochemical Class | Key Structural Moiety | Potential Role of this compound |
|---|---|---|
| Diamide Insecticides/Fungicides | α-Amino acid skeletons (e.g., Alanine, 2-Aminobutyric acid) | Precursor for the synthesis of the chiral amino acid backbone. nih.gov |
| Herbicides | 2-Chloropropionic acid | A related, simpler chlorinated acid used as an intermediate. google.com |
| Various Pesticides | Trifluoromethylpyridine derivatives | A key structural motif in modern agrochemicals. semanticscholar.org |
Polymer Precursor Chemistry (if applicable to specific derivatives)
The demand for biodegradable and bio-based polymers has driven research into monomers derived from renewable resources. 3-Hydroxypropionic acid (3-HP) is recognized as a key platform chemical that can be polymerized to poly(3-hydroxypropionate) [poly(3HP)], a promising biodegradable polyester (B1180765) with favorable material properties. nih.gov Poly(3HP) is noted for its flexibility and lower melting point compared to other polyhydroxyalkanoates (PHAs). nih.gov
Following this precedent, derivatives of this compound are being explored as monomers for novel functional polymers. Research into the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) has shown that this fluorinated analog is a viable substrate for producing polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govfrontiersin.org The introduction of a halogen atom onto the polymer backbone is expected to modify its physical and chemical properties, potentially leading to materials with enhanced stability or new functionalities. By analogy, this compound can be considered a potential monomer for the synthesis of poly(this compound), expanding the family of halogenated bioplastics.
Table 4: Polymer Precursor Potential
| Monomer | Corresponding Polymer | Potential Properties and Applications |
|---|---|---|
| 3-Hydroxypropionic acid (3-HP) | Poly(3-hydroxypropionate) [Poly(3HP)] | Biodegradable, flexible plasticizer. nih.gov |
| 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) | Fluorinated bioplastic with potentially enhanced thermal or chemical stability. nih.govfrontiersin.org |
| This compound | Poly(this compound) | Hypothetical chlorinated bioplastic with modified properties. |
Environmental Fate and Bioremediation Research on Halogenated Propionic Acids Academic Focus
Microbial Degradation in Environmental Contexts
The microbial breakdown of halogenated organic compounds, such as 2-Chloro-3-hydroxypropionic acid, is a key area of environmental research. nih.gov Microorganisms have developed a wide array of enzymes and metabolic pathways to utilize these synthetic compounds, offering potential for bioremediation of contaminated sites. nih.gov The effectiveness of this biodegradation is influenced by the specific chemical structure of the compound and the environmental conditions. nih.gov
Pathway Elucidation of Biotransformation Processes
The biotransformation of halogenated compounds by microorganisms is a complex, multi-step process. nih.gov Generally, aerobic degradation can be broken down into three main stages: an upper pathway, a middle pathway, and a lower pathway. nih.gov The initial "upper" pathway involves the removal or modification of functional groups to create simpler aromatic compounds that can be more easily processed by subsequent enzymes. nih.gov
A crucial and often rate-limiting step is dehalogenation, which typically occurs in the "middle" pathway. nih.gov This is the point at which the halogen atom is removed from the molecule. Following dehalogenation, the "lower" pathway converts the resulting intermediates into common cellular metabolites that can be used for energy production. nih.gov
For instance, the degradation of the herbicide mecoprop (B166265), or 2-(2-methyl-4-chlorophenoxy)propionic acid, has been studied in microbial consortia. oup.comasm.org In some cases, a mixture of different bacterial species is required to achieve complete degradation, with no single species capable of utilizing the compound on its own. asm.org Research on the degradation of mecoprop has shown that 4-chloro-2-methylphenol (B52076) is an intermediate in the breakdown pathway. oup.com The degradation of another related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), proceeds through the formation of 2,4-dichlorophenol. nih.gov
The degradation of 2-chlorophenol (B165306) by various bacteria, including Rhodococcus opacus and Alcaligenes xylosoxidans, occurs through the formation of 3-chlorocatechol. nih.gov This intermediate can then be processed through different cleavage pathways, such as the modified ortho-cleavage or meta-cleavage pathways. nih.gov
Enzyme Systems Involved in Xenobiotic Degradation
A diverse range of microbial enzymes are responsible for the breakdown of xenobiotic compounds. nih.gov Key enzymes in the degradation of halogenated compounds include dehalogenases, which catalyze the removal of halogen atoms. nih.govijcmas.com Other important enzyme families are monooxygenases and dioxygenases, which introduce oxygen atoms into the organic molecule, often as an initial step in the degradation pathway. iipseries.org
For example, the degradation of 2,4-D in Cupriavidus necator JMP134 involves a series of enzymes including TfdA (an α-ketoglutarate-dependent dioxygenase) and TcpA (a flavin-dependent chlorophenol monooxygenase). nih.gov The degradation of polychlorinated biphenyls (PCBs) in Pseudomonas sp. also utilizes a cascade of enzymes such as biphenyl-2,3-dioxygenase (BphA) and 2,3-dihydroxy-biphenyl-1,2-dioxygenase (BphC). nih.gov
The genetic basis for these degradative abilities is often found on plasmids, which are small, circular DNA molecules separate from the main bacterial chromosome. ijcmas.comresearchgate.net This allows for the transfer of degradation capabilities between different bacteria. researchgate.net
Some microbial enzymes exhibit enantioselectivity, meaning they preferentially degrade one enantiomer (a mirror-image form) of a chiral compound over the other. For example, Sphingomonas herbicidovorans MH can degrade both the (R) and (S) enantiomers of mecoprop, but at different rates, suggesting the presence of specific enzymes for each enantiomer. researchgate.net Similarly, the RdpA dioxygenase is highly specific for the R enantiomer of mecoprop, while the SdpA dioxygenase is selective for the S enantiomer. nih.gov
Table 1: Examples of Microbial Enzymes in Halogenated Compound Degradation
| Enzyme Name | Enzyme Type | Substrate(s) | Organism Example |
| TfdA | α-ketoglutarate-dependent dioxygenase | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator JMP134 nih.gov |
| TcpA | Flavin-dependent chlorophenol monooxygenase | Chlorophenols | Cupriavidus necator JMP134 nih.gov |
| BphA | Biphenyl-2,3-dioxygenase | Polychlorinated biphenyls (PCBs) | Pseudomonas sp. nih.gov |
| RdpA | Dioxygenase | (R)-2-(4-chloro-2-methylphenoxy) propionic acid | Not specified nih.gov |
| SdpA | Dioxygenase | (S)-2-(4-chloro-2-methylphenoxy) propionic acid | Not specified nih.gov |
| Dehalogenase | Hydrolase | Halogenated compounds | Various microorganisms ijcmas.com |
| Monooxygenase | Oxidoreductase | Alkanes, aromatic hydrocarbons | Various microorganisms iipseries.org |
| Dioxygenase | Oxidoreductase | Aromatic hydrocarbons | Various microorganisms iipseries.org |
Abiotic Degradation Mechanisms
In addition to microbial activity, halogenated propionic acids can be broken down in the environment through non-biological processes.
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In aqueous solutions, aluminum (Al³⁺), a common element in the environment, readily interacts with water molecules, leading to the formation of various mono- and polynuclear hydroxo complexes. mdpi.com The specific aluminum species that form are dependent on factors such as pH and the presence of other ions like chloride. mdpi.com While not directly a degradation of the organic compound itself, these interactions can influence the environmental conditions and potentially the fate of compounds like this compound.
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is the breakdown of compounds by light. Research on 2-chloro substituted phenothiazines has shown that these compounds can be dehalogenated through photolysis in alcohol solvents. nih.gov This process is believed to occur from a triplet excited state of the molecule and can be quenched by triplet quenchers. nih.gov The photodegradation of other halogenated antibiotics has also been demonstrated, with the potential for complete degradation under certain conditions. engineering.org.cn The efficiency of this process can be influenced by factors such as pH, although in some cases, the degradation rate is not significantly affected by a wide pH range. engineering.org.cn
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies
2-Chloro-3-hydroxypropionic acid possesses a chiral center at the C2 position, meaning it can exist as two distinct enantiomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound, which is often a prerequisite for applications in pharmaceuticals and fine chemicals. Future research will likely focus on several key areas:
Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials, such as specific amino acids or carbohydrates, to serve as a foundation for constructing the target molecule with a predefined stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts (either metal-based or organocatalysts) to guide a reaction toward the preferential formation of one enantiomer over the other. This could involve the asymmetric chlorination of a 3-hydroxypropionate (B73278) precursor or the asymmetric reduction of a corresponding ketone.
Enzymatic Resolution: Using enzymes that can selectively react with only one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases and esterases are common candidates for such kinetic resolutions.
Table 1: Potential Stereoselective Synthetic Strategies
| Methodology | Principle | Potential Precursor | Key Challenge |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a keto group using a chiral catalyst and H₂ to create a chiral hydroxyl center. | 2-chloro-3-oxopropanoic acid | Synthesis of the prochiral keto-acid precursor. |
| Organocatalytic Chlorination | Use of a small chiral organic molecule to catalyze the enantioselective addition of a chlorine source. | 3-hydroxyacrylic acid | Controlling regioselectivity and achieving high enantiomeric excess. |
| Kinetic Enzymatic Resolution | An enzyme selectively esterifies one enantiomer from a racemic mixture of this compound, allowing separation. | Racemic this compound | Finding a highly selective and efficient enzyme; requires a multi-step process. |
Engineering of Microbial Cell Factories for Sustainable Production or Bioremediation
The microbial synthesis of platform chemicals from renewable feedstocks is a cornerstone of modern green chemistry. nih.gov The extensive research into the microbial production of 3-hydroxypropionic acid (3-HP) from sources like glycerol (B35011) and glucose provides a robust framework for the future bio-production of this compound. mdpi.comresearchgate.net
Future research will likely pursue two main paths:
Sustainable Production: Genetically engineering microorganisms such as Escherichia coli or Klebsiella pneumoniae to produce this compound directly from simple sugars. nih.gov This would involve introducing and optimizing metabolic pathways that can perform the necessary biochemical transformations. Key strategies may include:
Identifying or engineering a halogenase enzyme capable of selectively chlorinating a 3-HP precursor.
Leveraging existing engineered pathways for high-level 3-HP production, such as the malonyl-CoA pathway, and diverting metabolic flux toward a chlorinated derivative. mdpi.com
Optimizing fermentation conditions and host strain tolerance to maximize product yield and titer. nih.gov
Bioremediation: Developing microbial systems capable of degrading this compound. Halogenated organic compounds can be environmental pollutants, and bioremediation offers a sustainable cleanup solution. This research would focus on identifying or evolving microorganisms that possess dehalogenase enzymes capable of cleaving the carbon-chlorine bond, thereby detoxifying the compound and assimilating the carbon backbone.
Table 2: Key Enzymatic Targets for Microbial Engineering
| Target Enzyme Class | Function in Potential Pathway | Source Organism Example (from 3-HP research) |
|---|---|---|
| Glycerol Dehydratase | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA), a key intermediate. mdpi.com | Lactobacillus reuteri |
| Aldehyde Dehydrogenase | Oxidizes an aldehyde intermediate (like 3-HPA) to the corresponding carboxylic acid (3-HP). bohrium.com | Pseudomonas putida |
| Malonyl-CoA Reductase | A key enzyme in the malonyl-CoA pathway for converting glucose to 3-HP. mdpi.com | Chloroflexus aurantiacus |
| Halogenase | (Hypothetical) Catalyzes the specific chlorination of a precursor molecule. | Various bacteria (for other compounds) |
| Dehalogenase | (Bioremediation) Catalyzes the removal of the chlorine atom. | Various soil bacteria |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, accelerating research and reducing the need for extensive empirical experimentation. For this compound, advanced computational modeling can provide invaluable insights.
Future research using techniques like Density Functional Theory (DFT) can be employed to:
Predict Molecular Geometry: Determine the most stable three-dimensional structures of both the R- and S-enantiomers.
Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These calculations help predict sites susceptible to nucleophilic or electrophilic attack. scirp.org
Simulate Reaction Mechanisms: Model the transition states and energy profiles of potential chemical reactions, helping to identify the most feasible synthetic routes and predict reaction outcomes.
Determine Spectroscopic Properties: Predict NMR, IR, and Raman spectra to aid in the characterization and identification of the compound in laboratory settings.
Table 3: Key Computational Parameters and Their Significance
| Parameter | Definition | Research Application |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org |
| Electrostatic Potential (ESP) Map | A visual representation of charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Gibbs Free Energy of Reaction (ΔG) | The change in free energy during a chemical transformation. | Determines the thermodynamic feasibility and spontaneity of a potential reaction. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Predicts the positions of peaks in IR and Raman spectra for compound identification. |
Exploration of Undiscovered Chemical Transformations and Applications
The true potential of this compound lies in its use as a versatile building block for novel chemical synthesis. Its three functional groups—a carboxylic acid, a secondary chloride, and a primary hydroxyl group—offer multiple handles for chemical modification.
Future research should explore transformations that leverage this unique functionality:
Dehydrochlorination: Elimination of HCl could yield reactive intermediates like 2,3-epoxypropionic acid (glycidic acid) or unsaturated derivatives, which are valuable precursors for polymers and other complex molecules.
Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to introduce new functional groups and create a library of novel compounds.
Polymerization: The molecule could serve as a monomer for producing novel polyesters. The presence of the chlorine atom could impart unique properties to the resulting polymer, such as increased flame resistance or modified thermal stability, compared to poly(3-hydroxypropionate).
Intramolecular Cyclization: Under appropriate conditions, the hydroxyl and carboxyl groups could react to form a lactone, or the molecule could be used as a precursor for other heterocyclic systems.
This exploration will be crucial for unlocking the full potential of this compound as a platform chemical for materials science, agrochemicals, and pharmaceutical synthesis.
Q & A
Q. What are the key physicochemical properties of 2-Chloro-3-hydroxypropionic acid critical for experimental design?
Understanding the physicochemical properties of this compound is essential for optimizing reaction conditions, storage, and handling. Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₅ClO₃ | |
| Molecular Weight | 124.523 g/mol | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 259.5 ± 20.0 °C (760 mmHg) | |
| Flash Point | 110.8 ± 21.8 °C |
These properties inform decisions on solvent selection (polarity), storage temperature (avoiding decomposition near boiling point), and safety protocols (flammability near flash point). For example, its density suggests compatibility with aqueous/organic biphasic systems, while the boiling point indicates stability under moderate heating .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
Researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the chloro and hydroxyl groups (¹H and ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities using reverse-phase columns with UV detection.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight and fragmentation patterns.
These methods align with industrial hygiene standards for analytical purposes, as noted in safety data sheets for structurally similar chlorinated acids .
Advanced Research Questions
Q. How should researchers design experiments to assess the thermal stability of this compound?
Thermal stability studies require controlled heating experiments and degradation analysis:
Thermogravimetric Analysis (TGA): Measure mass loss under programmed heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.
Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic transitions (e.g., melting, decomposition).
GC-MS Post-Decomposition: Identify volatile degradation products (e.g., chlorinated hydrocarbons, CO₂).
The compound’s boiling point (259.5°C) suggests stability below 200°C, but decomposition pathways (e.g., dehydrochlorination) must be monitored under inert atmospheres .
Q. What methodologies are effective in resolving discrepancies in the catalytic activity of this compound derivatives?
Conflicting catalytic data can arise from variable reaction conditions or impurities. To address this:
- Standardized Protocols: Fix parameters (temperature, solvent, catalyst loading) across replicates.
- Control Experiments: Test derivatives against non-chlorinated analogs to isolate the chloro group’s electronic effects.
- Advanced Characterization: Use X-ray crystallography or DFT calculations to correlate structure-activity relationships.
Referencing occupational safety guidelines (e.g., PPE, fume hoods) ensures reproducibility by minimizing contamination risks .
Q. How can researchers mitigate challenges in synthesizing enantiopure this compound?
Chirality control requires:
- Asymmetric Catalysis: Use chiral catalysts (e.g., organocatalysts or metal complexes) during chlorination of hydroxypropionic acid precursors.
- Chiral Resolution: Separate racemic mixtures via diastereomeric salt formation or enzymatic kinetic resolution.
- Circular Dichroism (CD): Verify enantiomeric excess (ee) post-synthesis.
Safety protocols for handling corrosive intermediates (e.g., chlorinating agents) must be followed, as outlined in CLP regulations .
Q. What are the primary research applications of this compound in synthetic chemistry?
This compound serves as:
- Chiral Building Block: For synthesizing β-chloro alcohols or lactones via nucleophilic substitution.
- Intermediate in Drug Development: For modifying pharmacokinetic properties of bioactive molecules (e.g., prodrugs).
- Substrate for Mechanistic Studies: To explore steric/electronic effects in SN2 reactions.
Its structural similarity to chlorolactic acid (a known metabolite) also makes it relevant in biochemical pathway studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to:
- Personal Protective Equipment (PPE): Chemically resistant gloves (nitrile), lab coats, and goggles .
- Engineering Controls: Fume hoods for ventilation; emergency showers/eye wash stations .
- Waste Management: Neutralize acidic waste before disposal to prevent environmental release .
These measures align with REACH and CLP regulations for skin-corrosive substances .
Q. How can researchers address conflicting data on the compound’s reactivity with nucleophiles?
Solvent Screening: Test reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents.
Kinetic Studies: Use stopped-flow techniques to measure reaction rates under varying concentrations.
Isolation of Byproducts: Characterize side products (e.g., elimination vs. substitution) via LC-MS.
Documentation of experimental conditions (e.g., humidity, temperature) is critical, as moisture may hydrolyze the chloro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
